molecular formula C18H23F3N4O B2931129 2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine CAS No. 2379993-31-2

2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine

Cat. No. B2931129
CAS RN: 2379993-31-2
M. Wt: 368.404
InChI Key: OXHIVRULDJUYJX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperidine ring, a methoxy group, and a trifluoromethyl group attached to a pyridine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The piperidine ring could be formed through a cyclization reaction . The methoxy and trifluoromethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation . The methoxy and trifluoromethyl groups could add steric bulk and influence the overall shape of the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation . The methoxy group could be cleaved by strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazole and pyridine rings could make it relatively stable and resistant to heat and light . The trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors . The presence of the pyrazole and pyridine rings suggests that it could form pi-pi interactions with aromatic amino acids in proteins .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. For example, if it’s a drug, it could have side effects or toxicities . It’s also possible that it could be hazardous to

properties

IUPAC Name

2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O/c1-13-15(10-24(2)23-13)11-25-8-6-14(7-9-25)12-26-17-5-3-4-16(22-17)18(19,20)21/h3-5,10,14H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHIVRULDJUYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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